molecular formula C12H11ClN6 B2598461 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-50-0

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2598461
M. Wt: 274.71
InChI Key: QMXNRAPPJBFRHT-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C12H11ClN6 . It is a type of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been of significant interest for the medicinal chemistry community .


Synthesis Analysis

Pyrimidines, including pyrazolo[3,4-d]pyrimidines, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .


Molecular Structure Analysis

The molecular structure of 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine can be analyzed based on its molecular formula C12H11ClN6 . The compound is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine, can undergo various chemical reactions. For example, they can be used in the synthesis of novel CDK2 inhibitors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The versatility of "1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine" is demonstrated in its application in synthesizing a wide range of heterocyclic compounds. For instance, it serves as a precursor in the preparation of tricyclic and tetracyclic systems containing a bridgehead nitrogen atom, such as [1,2,4]Triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines and tetrazolo[1′,5′:1,5]pyrazolo[3,4-d]pyrimidines. These compounds exhibit various biological activities, making them of interest in medicinal chemistry (Golec, Scrowston, & Dunleavy, 1992). Similarly, another study described a pathway for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, highlighting the compound's utility in creating tricyclic pyrazolo derivatives (Davoodnia, Zhiani, & Tavakoli-Hoseini, 2008).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potential of derivatives of "1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine". One study synthesized novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives and evaluated their antimicrobial activities. Some of these compounds showed promising antibacterial and antifungal properties, with compound 9a exhibiting significant antibacterial efficiency (Ali, 2009). Another study focused on the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidines for their antitumor activity, where specific derivatives exhibited potent activity against various cancer cell lines, underscoring the therapeutic potential of these compounds (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Enzyme Inhibition

Furthermore, derivatives of "1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine" have been investigated for their potential as enzyme inhibitors. A notable application is in the synthesis of xanthine oxidase inhibitors, a class of compounds that can treat conditions like gout by reducing uric acid production. A study reported the synthesis of 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, showcasing a new class of potent xanthine oxidase inhibitors (Nagamatsu, Fujita, & Endo, 2000).

Future Directions

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Future research may focus on the development of new pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNRAPPJBFRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine

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